Lofexidine
Lofexidine
Lofexidine is a member of imidazoles, a dichlorobenzene, an aromatic ether and a carboxamidine. It has a role as an alpha-adrenergic agonist and an antihypertensive agent.
Lofexidine is a non-opioid centrally acting alpha2-adrenergic receptor agonist that was first approved for the treatment of opioid withdrawal in the United Kingdom in 1992. It was first studied for use as an antihypertensive in 1980, but its researched was stopped as it was found less effective for the treatment of hypertension than clonidine. Lofexidine was then repurposed for the treatment of opioid withdrawal, as it was seen to be more economical and have fewer side effects than clonidine. Lofexidine was developed by US Woldmeds LLC and it was approved by the FDA on May 16, 2018.
See also: Lofexidine Hydrochloride (has salt form).
Lofexidine is a non-opioid centrally acting alpha2-adrenergic receptor agonist that was first approved for the treatment of opioid withdrawal in the United Kingdom in 1992. It was first studied for use as an antihypertensive in 1980, but its researched was stopped as it was found less effective for the treatment of hypertension than clonidine. Lofexidine was then repurposed for the treatment of opioid withdrawal, as it was seen to be more economical and have fewer side effects than clonidine. Lofexidine was developed by US Woldmeds LLC and it was approved by the FDA on May 16, 2018.
See also: Lofexidine Hydrochloride (has salt form).
Brand Name:
Vulcanchem
CAS No.:
31036-80-3
VCID:
VC0533466
InChI:
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)
SMILES:
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl
Molecular Formula:
C11H12Cl2N2O
Molecular Weight:
259.13 g/mol
Lofexidine
CAS No.: 31036-80-3
Inhibitors
VCID: VC0533466
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Lofexidine is a member of imidazoles, a dichlorobenzene, an aromatic ether and a carboxamidine. It has a role as an alpha-adrenergic agonist and an antihypertensive agent. Lofexidine is a non-opioid centrally acting alpha2-adrenergic receptor agonist that was first approved for the treatment of opioid withdrawal in the United Kingdom in 1992. It was first studied for use as an antihypertensive in 1980, but its researched was stopped as it was found less effective for the treatment of hypertension than clonidine. Lofexidine was then repurposed for the treatment of opioid withdrawal, as it was seen to be more economical and have fewer side effects than clonidine. Lofexidine was developed by US Woldmeds LLC and it was approved by the FDA on May 16, 2018. See also: Lofexidine Hydrochloride (has salt form). |
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CAS No. | 31036-80-3 |
Product Name | Lofexidine |
Molecular Formula | C11H12Cl2N2O |
Molecular Weight | 259.13 g/mol |
IUPAC Name | 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole |
Standard InChI | InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15) |
Standard InChIKey | KSMAGQUYOIHWFS-UHFFFAOYSA-N |
SMILES | CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl |
Appearance | Solid powder |
Boiling Point | 421.5 ºC at 760 mm Hg |
Melting Point | 221-223 127 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 21498-08-8 (mono-hydrochloride) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble 1.47e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-(alpha-(2,6-dichlorophenoxy)ethyl) delta-2-imidazoline BritLofex lofexidine lofexidine hydrochloride Lofexidine mono-hydrochloride lofexidine monohydrochloride lofexidine, (+-)-isomer Lucemyra |
Reference | 1: Kuszmaul AK, Palmer EC, Frederick EK. Lofexidine versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review. J Am Pharm Assoc (2003). 2019 Nov 29. pii: S1544-3191(19)30453-4. doi: 10.1016/j.japh.2019.10.004. [Epub ahead of print] Review. PubMed PMID: 31791720. 2: Rehman SU, Maqsood MH, Bajwa H, Tameez Ud Din A, Malik MN. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus. 2019 Jun 4;11(6):e4827. doi: 10.7759/cureus.4827. Review. PubMed PMID: 31403015; PubMed Central PMCID: PMC6682385. 3: Pergolizzi JV Jr, Annabi H, Gharibo C, LeQuang JA. The Role of Lofexidine in Management of Opioid Withdrawal. Pain Ther. 2019 Jun;8(1):67-78. doi: 10.1007/s40122-018-0108-7. Epub 2018 Dec 18. Review. PubMed PMID: 30565033; PubMed Central PMCID: PMC6513979. 4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513054/ PubMed PMID: 30000984. 5: Gish EC, Miller JL, Honey BL, Johnson PN. Lofexidine, an {alpha}2-receptor agonist for opioid detoxification. Ann Pharmacother. 2010 Feb;44(2):343-51. doi: 10.1345/aph.1M347. Epub 2009 Dec 29. Review. PubMed PMID: 20040696. 6: Strang J, Bearn J, Gossop M. Lofexidine for opiate detoxification: review of recent randomised and open controlled trials. Am J Addict. 1999 Fall;8(4):337-48. Review. PubMed PMID: 10598217. 7: Cox S, Alcorn R. Lofexidine and opioid withdrawal. Lancet. 1995 Jun 3;345(8962):1385-6. Review. PubMed PMID: 7760607. |
PubChem Compound | 30668 |
Last Modified | Aug 15 2023 |
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